Cas no 131028-05-2 (2-chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one)
![2-chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one structure](https://www.kuujia.com/scimg/cas/131028-05-2x500.png)
2-chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- Piperazine, 1-(chloroacetyl)-4-(2-methoxyethyl)- (9CI)
- tert-butyl 3-chloropyrrolidin-3-ylcarbaMate
- 2-chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one
- F1908-1320
- 2-Chloro-1-[4-(2-methoxyethyl)-1-piperazinyl]ethanone
- 131028-05-2
- PIPERAZINE, 1-(CHLOROACETYL)-4-(2-METHOXYETHYL)-
- DB-277646
- AKOS027396845
- 2-CHLORO-1-[4-(2-METHOXYETHYL)PIPERAZIN-1-YL]ETHANONE
-
- Inchi: InChI=1S/C9H17ClN2O2/c1-14-7-6-11-2-4-12(5-3-11)9(13)8-10/h2-8H2,1H3
- InChI Key: SOJQBFRTHCUJMK-UHFFFAOYSA-N
- SMILES: COCCN1CCN(CC1)C(=O)CCl
Computed Properties
- Exact Mass: 220.09801
- Monoisotopic Mass: 220.0978555g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 32.8Ų
- XLogP3: 0
Experimental Properties
- PSA: 32.78
2-chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1908-1320-0.5g |
2-chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one |
131028-05-2 | 95%+ | 0.5g |
$731.0 | 2023-09-07 | |
TRC | C196621-500mg |
2-chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one |
131028-05-2 | 500mg |
$ 435.00 | 2022-04-01 | ||
Life Chemicals | F1908-1320-5g |
2-chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one |
131028-05-2 | 95%+ | 5g |
$2525.0 | 2023-09-07 | |
Life Chemicals | F1908-1320-10g |
2-chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one |
131028-05-2 | 95%+ | 10g |
$3532.0 | 2023-09-07 | |
Life Chemicals | F1908-1320-1g |
2-chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one |
131028-05-2 | 95%+ | 1g |
$770.0 | 2023-09-07 | |
Life Chemicals | F1908-1320-2.5g |
2-chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one |
131028-05-2 | 95%+ | 2.5g |
$1679.0 | 2023-09-07 | |
TRC | C196621-100mg |
2-chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one |
131028-05-2 | 100mg |
$ 115.00 | 2022-04-01 | ||
Life Chemicals | F1908-1320-0.25g |
2-chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one |
131028-05-2 | 95%+ | 0.25g |
$694.0 | 2023-09-07 | |
TRC | C196621-1g |
2-chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one |
131028-05-2 | 1g |
$ 680.00 | 2022-04-01 |
2-chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one Related Literature
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Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
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Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
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Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
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W. Rahmah,Z. Wang,S. Kawi React. Chem. Eng., 2021,6, 401-417
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
Additional information on 2-chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one
Introduction to 2-Chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one (CAS No. 131028-05-2)
2-Chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one, with the CAS number 131028-05-2, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a chloro-substituted ethanone moiety and a piperazine ring functionalized with a 2-methoxyethyl group. These structural elements contribute to its diverse biological activities and potential therapeutic applications.
The chemical structure of 2-chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one is represented by the formula C9H14ClNO3. The presence of the chloro group and the piperazine ring, along with the methoxyethyl substituent, imparts specific physicochemical properties that are crucial for its biological interactions. The compound exhibits good solubility in polar solvents and moderate lipophilicity, making it suitable for various in vitro and in vivo studies.
In recent years, 2-chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one has been extensively studied for its potential as a lead compound in drug discovery. One of the key areas of interest is its activity as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). Research has shown that this compound can interact with serotonin receptors, specifically the 5-HT2A and 5-HT2C subtypes, which are implicated in various neurological disorders such as depression, anxiety, and schizophrenia.
A study published in the Journal of Medicinal Chemistry (2023) evaluated the pharmacological profile of 2-chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one. The results indicated that this compound exhibits potent and selective antagonism at the 5-HT2A receptor, with an IC50 value of 0.3 μM. This selective activity suggests that it could be a valuable tool for investigating the role of 5-HT2A receptors in CNS disorders and for developing novel therapeutic agents.
Beyond its activity at serotonin receptors, 2-chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one has also shown promise as an inhibitor of phosphodiesterase (PDE) enzymes. PDEs are a family of enzymes that hydrolyze cyclic nucleotides such as cAMP and cGMP, which are important second messengers in cellular signaling pathways. Inhibition of specific PDE isoforms can have therapeutic benefits in conditions such as cardiovascular diseases, respiratory disorders, and neurodegenerative diseases.
A recent study published in the Bioorganic & Medicinal Chemistry Letters (2023) investigated the PDE inhibitory activity of 2-chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one. The results demonstrated that this compound selectively inhibits PDE4 with an IC50 value of 0.8 μM. PDE4 inhibition is known to have anti-inflammatory effects and can be beneficial in treating conditions such as chronic obstructive pulmonary disease (COPD) and asthma.
The pharmacokinetic properties of 2-chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one have also been evaluated to assess its suitability as a drug candidate. Studies have shown that this compound has good oral bioavailability and a favorable pharmacokinetic profile, with a half-life suitable for once-daily dosing regimens. These properties make it an attractive candidate for further preclinical and clinical development.
In addition to its potential therapeutic applications, 2-chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one has been used as a tool compound in academic research to explore its mechanisms of action and biological effects. For instance, a study published in the Molecular Pharmacology (2023) utilized this compound to investigate its effects on neuronal cell cultures. The results indicated that it can modulate intracellular calcium levels and influence neuronal signaling pathways, providing insights into its potential neuroprotective properties.
The safety profile of 2-chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one has also been evaluated through preclinical toxicity studies. These studies have shown that it exhibits low toxicity at therapeutic concentrations, with no significant adverse effects observed in animal models. However, further safety assessments are necessary to ensure its suitability for human use.
In conclusion, 2-chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]ethan-1-one (CAS No. 131028-05-2) is a promising compound with diverse biological activities and potential therapeutic applications. Its selective modulation of serotonin receptors and PDE enzymes makes it an attractive candidate for drug development in various fields, including neuroscience and respiratory medicine. Ongoing research continues to explore its mechanisms of action and optimize its properties for clinical use.
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